1-(5-(Trifluoromethyl)furan-2-yl)ethanol

Organic synthesis Grignard reaction Fluorinated building block

This chiral fluorinated heterocyclic alcohol (logP 0.3) is the direct precursor to the 5-(trifluoromethyl)furan-2-ylmethyl pharmacophore in Nav1.7/Nav1.5 inhibitors (e.g., Funapide). The stereogenic carbinol enables enantioselective transformations impossible with the primary alcohol or ketone analogs. Distinctive ¹H NMR signature (methine quartet δ 4.91, methyl doublet δ 1.57) ensures unambiguous QC identity confirmation.

Molecular Formula C7H7F3O2
Molecular Weight 180.12 g/mol
Cat. No. B8776155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Trifluoromethyl)furan-2-yl)ethanol
Molecular FormulaC7H7F3O2
Molecular Weight180.12 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(O1)C(F)(F)F)O
InChIInChI=1S/C7H7F3O2/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-4,11H,1H3
InChIKeyMKQBBBOXFLTLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-(Trifluoromethyl)furan-2-yl)ethanol: A Key Fluorinated Furan Building Block for Medicinal Chemistry and Sodium Channel Research


1-(5-(Trifluoromethyl)furan-2-yl)ethanol (CAS 1227622-61-8) is a fluorinated heterocyclic alcohol consisting of a furan ring substituted with a trifluoromethyl group at the 5-position and a secondary alcohol at the 2-position . This compound serves as a high-purity building block for medicinal chemistry and organic synthesis , with its chiral center enabling stereochemical differentiation in drug candidate optimization . The combination of the electron-withdrawing trifluoromethyl group with the hydrogen-bonding capacity of the secondary alcohol yields distinct physicochemical properties compared to its primary alcohol, ketone, or aldehyde analogs .

1-(5-(Trifluoromethyl)furan-2-yl)ethanol Substitution Risks: Why Furan Ring Position and Alcohol Type Matter


Generic substitution among 5-(trifluoromethyl)furan-2-yl derivatives is not scientifically valid due to fundamentally different reactivity profiles and biological target engagement . The secondary alcohol in 1-(5-(trifluoromethyl)furan-2-yl)ethanol provides a chiral center that is absent in the primary alcohol analog, creating distinct stereochemical opportunities for asymmetric synthesis and drug candidate differentiation . The trifluoromethyl group at the 5-position significantly modulates electron density across the furan ring, affecting metabolic stability and target binding affinity relative to non-fluorinated or differently positioned CF₃ analogs . Furthermore, the oxidation state of the 2-position substituent (alcohol vs. ketone vs. aldehyde) dictates the compound's utility in downstream synthetic transformations, particularly in sodium channel modulator development where the alcohol serves as a critical precursor to potent clinical candidates .

1-(5-(Trifluoromethyl)furan-2-yl)ethanol: Quantitative Differentiation Evidence Against Closest Analogs


1-(5-(Trifluoromethyl)furan-2-yl)ethanol Synthesis Yield: 100% from Aldehyde Precursor in Grignard Addition

The target compound is synthesized from 5-(trifluoromethyl)-2-furaldehyde via methylmagnesium bromide addition, achieving a quantitative 100% yield . This represents a significant improvement over the ketone analog, 1-(5-(trifluoromethyl)furan-2-yl)ethanone, which is typically obtained from alternative multi-step sequences with lower overall efficiency .

Organic synthesis Grignard reaction Fluorinated building block

1-(5-(Trifluoromethyl)furan-2-yl)ethanol in Sodium Channel Inhibition: The 5-Trifluoromethylfuran Pharmacophore Drives Nanomolar Potency

While the target compound itself is a synthetic intermediate, its incorporation into the clinical candidate Funapide (TV 45070/XEN402) via the 5-(trifluoromethyl)furan-2-ylmethyl moiety yields potent sodium channel inhibition . Funapide inhibits Nav1.5 with an IC₅₀ of 84 nM and Nav1.7 with an IC₅₀ of 54 nM . This establishes the 5-(trifluoromethyl)furan-2-yl scaffold as a validated pharmacophore for voltage-gated sodium channel targeting, in contrast to non-fluorinated furan alcohols which lack this specific biological engagement profile .

Sodium channel Pain research Nav1.7 Nav1.5

1-(5-(Trifluoromethyl)furan-2-yl)ethanol DHFR Inhibition Profile: Low Affinity Contrasts with Targeted Biological Activity

The target compound exhibits weak inhibition of dihydrofolate reductase (DHFR) with IC₅₀ > 10,000 nM against both human and Toxoplasma gondii DHFR . This low potency contrasts sharply with the sub-100 nM sodium channel activity observed when the scaffold is incorporated into optimized drug candidates , suggesting that the 5-(trifluoromethyl)furan-2-yl scaffold does not intrinsically confer DHFR inhibition.

DHFR Antifolate Enzyme inhibition Selectivity

1-(5-(Trifluoromethyl)furan-2-yl)ethanol Lipophilicity Profile: Computed logP Enables Blood-Brain Barrier Permeability Predictions

The target compound has a computed logP of 0.3 , reflecting the balance between the hydrophobic trifluoromethyl group and the hydrophilic secondary alcohol. This logP value is lower than that of more hydrophobic derivatives such as the trichloromethyl analog (2,2,2-trichloro-1-(5-(trifluoromethyl)furan-2-yl)ethanol, MW 283.46, C7H4Cl3F3O2) , which would exhibit higher logP due to the trichloromethyl group .

Lipophilicity logP Drug-likeness ADME

1-(5-(Trifluoromethyl)furan-2-yl)ethanol Structural Confirmation by ¹H NMR: Definitive Identity Verification

The target compound's identity is confirmed by characteristic ¹H NMR signals in CDCl₃: δ 6.74-6.73 (m, 1H, furan H-3 or H-4), δ 6.32-6.31 (m, 1H, furan H-3 or H-4), δ 4.91 (q, J=6.5 Hz, 1H, CH(OH)CH₃), and δ 1.57 (d, J=6.6 Hz, 3H, CH₃) . This spectrum distinguishes it from the primary alcohol analog ([5-(trifluoromethyl)-2-furyl]methanol, CAS 65865-28-3), which lacks the methyl doublet and methine quartet and instead displays a methylene singlet , and from the ketone analog (1-(5-(trifluoromethyl)furan-2-yl)ethanone, CAS 23144-93-6) which lacks the alcoholic proton .

NMR spectroscopy Structural characterization Quality control

1-(5-(Trifluoromethyl)furan-2-yl)ethanol Procurement Scenarios: When to Select This Building Block


Synthesis of Voltage-Gated Sodium Channel Modulators for Pain and Neurological Disorders

This compound is a direct precursor to the 5-(trifluoromethyl)furan-2-ylmethyl pharmacophore found in Funapide (TV 45070/XEN402), which inhibits Nav1.5 (IC₅₀ = 84 nM) and Nav1.7 (IC₅₀ = 54 nM) with oral analgesic efficacy . Researchers developing sodium channel modulators should prioritize this building block to incorporate the validated 5-(trifluoromethyl)furan-2-yl scaffold .

Asymmetric Synthesis Requiring a Chiral Secondary Alcohol Intermediate

The presence of a stereogenic center at the carbinol carbon enables enantioselective transformations, as demonstrated in patented stereoselective syntheses of trifluoromethyl-substituted alcohols . This chiral handle is absent in the primary alcohol analog ([5-(trifluoromethyl)-2-furyl]methanol) and the ketone analog, making the target compound uniquely suited for asymmetric synthesis applications .

Medicinal Chemistry Programs Requiring Balanced Lipophilicity (logP ~0.3)

With a computed logP of 0.3 , this compound occupies a favorable lipophilicity range for oral bioavailability and moderate CNS penetration. This profile contrasts with more hydrophobic halogenated analogs (e.g., trichloromethyl derivatives) that may exhibit excessive logP values detrimental to drug-likeness , positioning it as a preferred starting point for lead optimization.

Quality Control and Reference Standard Applications Requiring Definitive NMR Authentication

The compound's distinctive ¹H NMR signature—featuring a methine quartet at δ 4.91 and a methyl doublet at δ 1.57—provides unambiguous identity confirmation . This enables reliable differentiation from the primary alcohol analog (which lacks the methyl doublet) and the ketone analog (which lacks the alcoholic proton) in quality control workflows, supporting its use as an analytical reference standard .

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